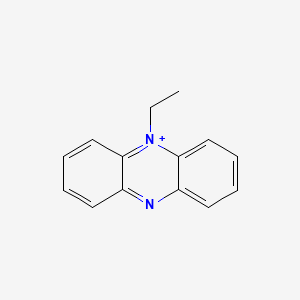
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- is a heterocyclic aromatic organic compound. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- typically involves the reaction of 2-chloromethyl-4-methylpyridine with N-(2-diethylaminoethyl)-N-pentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Pyridine, 2-(N-(2-diethylaminoethyl)-N-methylamino)-4-methyl-
- Pyridine, 2-(N-(2-diethylaminoethyl)-N-ethylamino)-4-methyl-
- Pyridine, 2-(N-(2-diethylaminoethyl)-N-propylamino)-4-methyl-
Uniqueness
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
23826-77-9 |
|---|---|
分子式 |
C17H31N3 |
分子量 |
277.4 g/mol |
IUPAC名 |
N,N-diethyl-N'-(4-methylpyridin-2-yl)-N'-pentylethane-1,2-diamine |
InChI |
InChI=1S/C17H31N3/c1-5-8-9-12-20(14-13-19(6-2)7-3)17-15-16(4)10-11-18-17/h10-11,15H,5-9,12-14H2,1-4H3 |
InChIキー |
LALZXPQZLSFVOV-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCN(CC)CC)C1=NC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


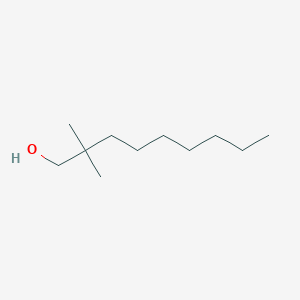
![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)



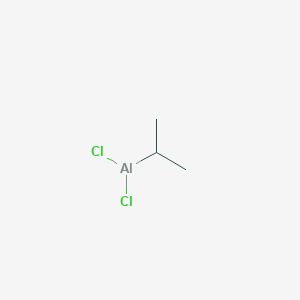
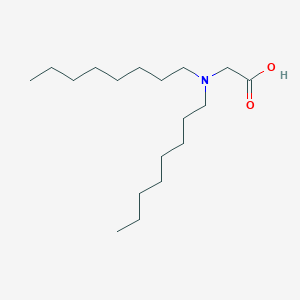

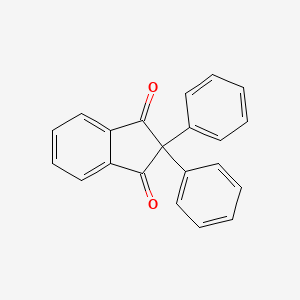
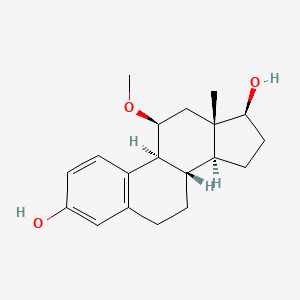

![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

